

IUPAC name for octyl tosylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Octyl 4-methylbenzenesulfonate

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An In-depth Technical Guide to Octyl Tosylate: Synthesis, Reactivity, and Applications in Drug Development

Introduction

For professionals engaged in the intricate process of drug development and scientific research, the strategic manipulation of functional groups is a cornerstone of successful molecular synthesis. A frequent and critical challenge is the conversion of a poor leaving group, such as a hydroxyl group, into one that is readily displaced. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), is a highly effective and versatile solution to this challenge. [1] Its stability, reactivity, and the stereochemical control it offers have established it as an indispensable tool in multi-step synthesis, particularly within the pharmaceutical industry.[1]

This guide provides a comprehensive technical overview of octyl tosylate, a key intermediate in organic synthesis. We will delve into its nomenclature and structure, physicochemical properties, synthetic protocols, and reactivity with mechanistic insights. Furthermore, we will explore its applications in drug development and other areas of organic synthesis, along with essential safety and handling information. This document will primarily focus on n-octyl tosylate and its isomers, such as 2-octyl tosylate, which are frequently encountered in synthetic chemistry.

Nomenclature and Structure

The IUPAC (International Union of Pure and Applied Chemistry) name for the most common isomer, n-octyl tosylate, is **octyl 4-methylbenzenesulfonate**. [2] It is also commonly referred to as n-octyl p-toluenesulfonate. [2] For other isomers, the position of the tosylate group on the

octyl chain is specified, for instance, octan-2-yl 4-methylbenzenesulfonate for 2-octyl tosylate and octan-4-yl 4-methylbenzenesulfonate for 4-octyl tosylate.[3]

The structure of octyl tosylate consists of an octyl group linked to a tosylate group through an oxygen atom, forming a sulfonate ester. The tosylate group's effectiveness as a leaving group is attributed to the resonance stabilization of the resulting tosylate anion, which delocalizes the negative charge over the three oxygen atoms and the benzene ring.[1]

Caption: General chemical structure of n-octyl tosylate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of n-octyl tosylate:

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄ O ₃ S	[2][3][4]
Molecular Weight	284.41 g/mol	[2]
Appearance	Colorless oil	[5]
IUPAC Name	octyl 4-methylbenzenesulfonate	[2]
Synonyms	n-Octyl p-Toluenesulfonate	[2]
Density	1.06 g/cm ³	[2]
Flash Point	191 °C	[2]
Solubility	Soluble in organic solvents	[6]

Synthesis of Octyl Tosylate

The synthesis of octyl tosylate is typically achieved through the reaction of the corresponding octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Standard Protocol: Tosylation of Octan-1-ol

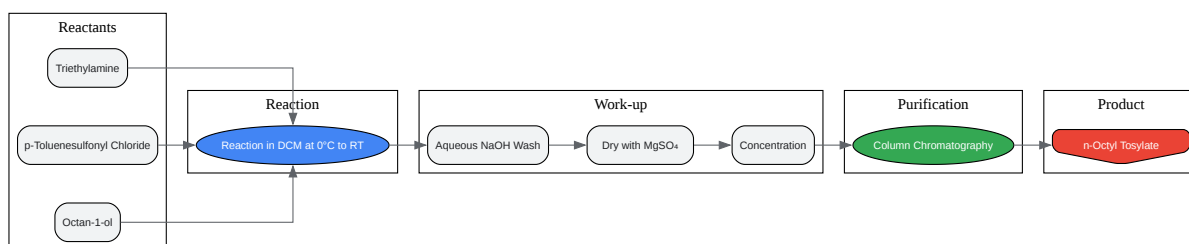
This protocol describes a general procedure for the synthesis of n-octyl tosylate.

Materials:

- Octan-1-ol
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine or Pyridine
- Dichloromethane (DCM)
- Aqueous sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve octan-1-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
- Add triethylamine (or pyridine) to the solution. This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.^[7]
- Slowly add p-toluenesulfonyl chloride to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12 hours or until completion, which can be monitored by thin-layer chromatography (TLC).^[7]
- Wash the reaction mixture with aqueous sodium hydroxide to remove any unreacted TsCl and the triethylammonium chloride salt.^[7]
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.^[7]
- Concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the crude octyl tosylate by column chromatography on silica gel.



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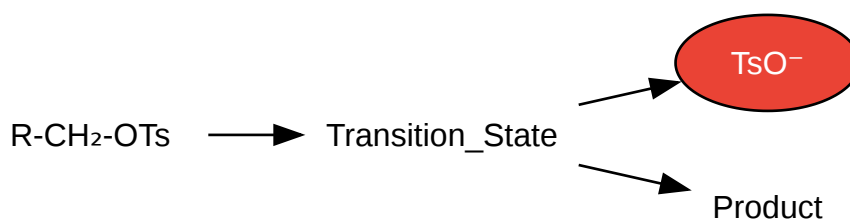
Caption: Experimental workflow for the synthesis of n-octyl tosylate.

Reactivity and Mechanistic Insights

The tosylate group is an excellent leaving group, making octyl tosylate a versatile substrate for various nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S_N2) Reactions

Primary octyl tosylates, such as n-octyl tosylate, readily undergo S_N2 reactions with a wide range of nucleophiles. This reaction proceeds with an inversion of stereochemistry if the carbon atom bearing the tosylate group is a stereocenter.^[8]



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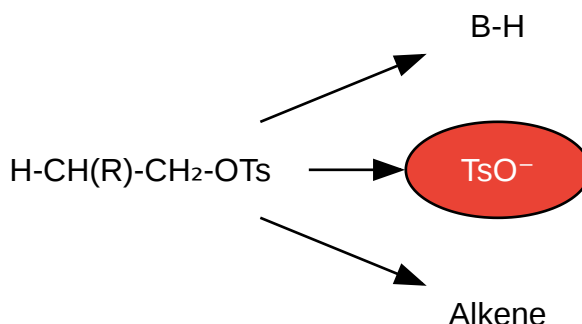
Caption: General S_N2 reaction of n-octyl tosylate with a nucleophile.

Solvolysis (S_N1 and S_N2) Reactions

Secondary octyl tosylates, like 2-octyl tosylate, can undergo solvolysis through both S_N1 and S_N2 pathways, depending on the solvent and reaction conditions.[9] In S_N1 reactions, a carbocation intermediate is formed, leading to a mixture of retention and inversion products.[9] The solvolysis of (R)-2-octyl tosylate in water under ideal S_N1 conditions would be expected to yield a racemic mixture of (R)- and (S)-2-octanol.[10][11]

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base like potassium tert-butoxide, octyl tosylates can undergo E2 elimination to yield octenes.[8]



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Caption: General E2 elimination reaction of an octyl tosylate.

Applications in Drug Development and Organic Synthesis

Octyl tosylate serves as a crucial intermediate in various synthetic applications:

- **Introduction of an Octyl Group:** It is widely used to introduce an eight-carbon alkyl chain into a molecule, which can be important for modulating the lipophilicity of a drug candidate.

- **Functional Group Interconversion:** It facilitates the conversion of an alcohol into a wide array of other functional groups through nucleophilic substitution.[\[6\]](#)
- **Synthesis of Complex Molecules:** Octyl tosylate is a valuable building block in the multi-step synthesis of complex organic molecules, including pharmaceuticals.[\[1\]](#)
- **Polymer and Material Science:** It finds applications in the synthesis of sulfonated polymers for ion-exchange membranes.[\[6\]](#)

Safety and Handling

Alkyl tosylates are alkylating agents and should be handled with care.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[\[12\]](#)
- **Ventilation:** Handle octyl tosylate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[13\]](#)[\[14\]](#)
- **Storage:** Store in a cool, dry place in a tightly sealed container at room temperature.[\[2\]](#)[\[15\]](#)
- **Toxicity:** Alkylating agents can be toxic if swallowed, in contact with skin, or if inhaled.[\[14\]](#) Avoid contact with skin and eyes. In case of exposure, seek immediate medical attention.[\[14\]](#)
- **Disposal:** Dispose of octyl tosylate and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.[\[14\]](#)

Conclusion

Octyl tosylate, with the IUPAC name **octyl 4-methylbenzenesulfonate**, is a pivotal reagent in modern organic synthesis. Its utility stems from the excellent leaving group ability of the tosylate anion, which allows for a broad range of nucleophilic substitution and elimination reactions. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of octyl tosylate is essential for the efficient construction of complex molecular architectures. Its role as a key synthetic intermediate underscores the broader importance of sulfonate esters in the advancement of chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [IUPAC name for octyl tosylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581204#iupac-name-for-octyl-tosylate>]

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